Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Description
Properties
IUPAC Name |
(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMYBEKPILURLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402849 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120893-64-3 | |
| Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Cyclohexylbenzene Formation
The foundational step involves synthesizing the trans-4-propylcyclohexyl-substituted benzoic acid precursor. U.S. Patent 4,502,974 details a Grignard approach:
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Reaction Sequence :
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4-Bromoanisole reacts with magnesium to form 4-methoxyphenylmagnesium bromide.
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This Grignard reagent couples with 4-(trans-4-propylcyclohexyl)cyclohexanone at ≤10°C, yielding 4-methoxy-[1-hydroxy-4-(trans-4"-propylcyclohexyl)cyclohexyl]benzene.
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Dehydration with KHSO₄ at 170°C produces the cyclohexene intermediate, subsequently hydrogenated using Raney Ni in ethanol at 50°C under H₂ atmosphere.
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Optimization Parameters :
Table 1: Key Reaction Metrics for Cyclohexylbenzene Synthesis
| Parameter | Value | Source |
|---|---|---|
| Grignard Reaction Temp | ≤10°C | |
| Dehydration Catalyst | KHSO₄ (0.5 eq) | |
| Hydrogenation Efficiency | 98% conversion in 8 hrs |
Esterification of 4-(trans-4-Propylcyclohexyl)benzoic Acid
Acid Chloride Mediated Coupling
VulcanChem’s methodology suggests activating the benzoic acid via chlorination before esterification:
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Chlorination :
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Esterification :
Direct Condensation Using Carbodiimide Couplers
An alternative approach from Global Scientific Journal employs DCC (N,N'-dicyclohexylcarbodiimide) for direct ester synthesis:
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Procedure :
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Yield Comparison :
Critical Analysis of Purification Strategies
Solvent Extraction Optimization
Post-esterification purification significantly impacts product quality:
Recrystallization Protocols
Final purification employs sequential solvent systems:
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Primary Recrystallization : n-Heptane at -20°C removes aliphatic impurities.
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Secondary Recrystallization : Ethanol/water (9:1) yields needle-like crystals (mp 126-128°C).
Table 2: Purity Enhancement Through Recrystallization
| Step | Purity Before | Purity After |
|---|---|---|
| n-Heptane Wash | 92% | 96% |
| Ethanol/Water | 96% | 99.4% |
Catalytic System Innovations
Thionyl Chloride vs. Oxalyl Chloride
CN Patent 108358776A demonstrates oxalyl chloride’s superiority in acylation:
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Reaction Rate : Oxalyl chloride achieves 96.3% conversion in 14 hrs vs. 88% for SOCl₂ in 24 hrs.
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Byproduct Formation : <2% chlorinated byproducts with oxalyl chloride vs. 5-7% with SOCl₂.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Environmental Impact Mitigation
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Solvent Recovery : >98% THF and n-heptane recycled via fractional distillation.
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Waste Streams : HCl gas from chlorination neutralized with NaOH scrubbers (95% efficiency).
Analytical Characterization Benchmarks
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ester Group
Benzoic Acid, 4-(trans-4-propylcyclohexyl)-, 4-butylphenyl Ester
- CAS : 90937-40-9
- Formula : C₂₆H₃₄O₂
- Key Difference : The 4-butylphenyl ester replaces fluorine with a longer alkyl chain.
- Impact: Increased hydrophobicity and reduced polarity compared to the fluorophenyl analog. Likely lower melting point and higher solubility in non-polar solvents .
Cyclohexanecarboxylic Acid 4-[2-(4-butylcyclohexyl)ethyl]-, 3,4-difluorophenyl Ester
- CAS : 96042-33-0
- Formula : C₂₅H₃₇F₂O₂
- Key Difference : Dual fluorine atoms at the 3,4-positions and a cyclohexanecarboxylic acid core.
- Impact: Enhanced thermal stability due to fluorine’s electron-withdrawing effects. Potential for higher dielectric constants compared to mono-fluorinated analogs .
Benzoic Acid, 4-pentyl-, 4-cyano-3-fluorophenyl Ester
- CAS : 86786-89-2
- Formula: C₁₉H₁₈FNO₂
- Key Difference: A cyano group (-CN) at the 4-position of the phenyl ester.
- Impact: Cyano groups increase molecular dipole moments, improving electro-optical response in liquid crystals.
Variations in the Core Structure
Benzoic Acid, 4-(trans-4-propylcyclohexyl)- (Parent Acid)
- CAS : 65355-29-5
- Formula : C₁₆H₂₂O₂
- Key Difference : Lacks the ester moiety.
- Impact :
Chiral Derivatives: Benzoic Acid, 4-(trans-4-propylcyclohexyl)-1,1'-[(1(S)(+)-1-phenyl-1,2-ethanediyl] Ester
- CAS: Not provided
- Formula : C₄₀H₅₀O₄
- Key Difference : Incorporates a chiral ethanediyl bridge.
- Impact: Enantiomeric purity (≥99.5%) enables use as chiral dopants in twisted nematic LCDs. Higher melting point (144.5°C) compared to non-chiral analogs .
Alkoxy and Methoxy Substituted Analogs
4-Hexyloxyphenyl 4-Pentylbenzoate
- CAS : 50802-52-3
- Formula : C₂₄H₃₀O₃
- Key Difference : Hexyloxy group introduces an ether linkage.
- Impact :
Benzoic Acid, 4-butyl-, 4-methoxyphenyl Ester
Comparative Data Table
Key Research Findings
- Fluorine vs. Alkyl Chains: Fluorine substituents enhance dielectric properties but reduce solubility in non-polar media, whereas alkyl/alkoxy groups improve processability .
- Chiral vs. Achiral Structures : Chiral derivatives (e.g., ST06152) enable precise control of LC alignment but require stringent synthetic protocols .
- Cyano Substituents: While beneficial for dipole alignment, cyano groups may introduce stability challenges under UV exposure .
Biological Activity
Benzoic acid derivatives have gained attention in various fields, particularly in materials science and medicinal chemistry. The compound Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester is notable for its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C16H22O2
- Molecular Weight: 246.35 g/mol
- IUPAC Name: 4-(trans-4-propylcyclohexyl)benzoic acid
This structure features a benzoic acid moiety substituted with a cyclohexyl group and a fluorophenyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties: Several studies suggest that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine, may enhance these effects by increasing the compound's lipophilicity and cellular permeability .
- Antitumor Activity: Some benzoic acid derivatives have shown potential as antitumor agents. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Liquid Crystal Applications: The compound's unique properties make it suitable for liquid crystal applications. Its ability to form nematic phases with high clearing points is particularly relevant for developing advanced materials in electronics .
Case Studies
- Antimicrobial Efficacy:
- Cytotoxicity in Cancer Research:
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Liquid Crystal Behavior:
- Research on liquid crystal monomers revealed that compounds like 4-(trans-4-propylcyclohexyl)benzoic acid demonstrated favorable thermal properties for use in display technologies. These findings suggest potential applications in the electronics industry where precise thermal management is crucial .
Summary of Findings
The biological activity of this compound showcases its potential across various domains:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi; enhanced by fluorine substitution. |
| Antitumor | Induces apoptosis in cancer cells; selective cytotoxicity observed in certain cancer types. |
| Liquid Crystal Utility | Forms nematic phases suitable for electronic applications; high clearing points and low melting points. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?
- The synthesis typically involves two critical steps: (1) preparation of the 4-(trans-4-propylcyclohexyl)benzoic acid core via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, and (2) esterification with 4-fluorophenol using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key intermediates include the trans-4-propylcyclohexylbenzoyl chloride and the fluorophenol derivative. Purification is achieved via silica gel chromatography, with purity validated by HPLC (>99.5%) .
Q. How can spectroscopic techniques confirm the trans-configuration of the propylcyclohexyl group and ester linkage?
- NMR : The trans-configuration of the cyclohexyl group is confirmed by distinct coupling constants (e.g., H NMR: axial-equatorial proton splitting, Hz). The ester carbonyl signal appears at ~168-170 ppm in C NMR.
- FT-IR : Ester C=O stretching vibrations occur at 1710-1740 cm, while the fluorophenyl group shows C-F stretching at 1220-1280 cm.
- X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What chromatographic methods are validated for purity assessment?
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) at 254 nm UV detection achieve baseline separation of impurities.
- GC-MS : Used for volatile byproduct analysis, with helium carrier gas and a DB-5MS column. Retention indices are cross-referenced with NIST libraries .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence thermal stability and mesophase behavior?
- The 4-fluorophenyl ester enhances dipole-dipole interactions, increasing thermal stability (T >300°C) compared to non-fluorinated analogs. Differential scanning calorimetry (DSC) reveals mesophase transitions (Cr → N* → Iso) at 144–160°C, with enthalpy changes (ΔH) of 2–5 kJ/mol. Fluorine's electron-withdrawing effect reduces π-π stacking, favoring nematic phases over smectic .
Q. What methodologies analyze enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (R difference >1.5 min).
- Polarimetry : Specific rotation ([α]) values are compared to literature data (e.g., [α] = +123° for S-enantiomer in chloroform).
- Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What computational approaches predict supramolecular arrangements in liquid crystals?
- Molecular Dynamics (MD) : Simulations in NPT ensembles (GROMACS) using OPLS-AA force fields model packing efficiency and tilt angles in nematic phases.
- DFT Calculations : B3LYP/6-31G(d) optimizes molecular geometry to predict dipole moments (~4.5 D) and polarizability tensors.
- Mesogen alignment is correlated with experimental XRD d-spacings (e.g., 18–22 Å) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
